4-Tetradecenoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
544-65-0 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(Z)-tetradec-4-enoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-11H,2-9,12-13H2,1H3,(H,15,16)/b11-10- |
InChI Key |
CUVLOCDGQCUQSI-KHPPLWFESA-N |
SMILES |
CCCCCCCCCC=CCCC(=O)O |
Isomeric SMILES |
CCCCCCCCC/C=C\CCC(=O)O |
Canonical SMILES |
CCCCCCCCCC=CCCC(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Biogeochemical Distribution and Occurrence of 4 Tetradecenoic Acid
Natural Abundance in Botanical Sources
Occurrence in Lauraceae Family Seed Oils
Seed oils from the Lauraceae family have been a significant source for the identification of cis-4-alkenoic acids, including cis-4-tetradecenoic acid. Studies on various Lindera species, such as Lindera umbellata, have reported the presence of cis-4-tetradecenoic acid. For instance, the seed kernel oil of Lindera umbellata was found to contain approximately 5% of cis-4-tetradecenoic acid among its total fatty acids researchgate.netnih.govplantfadb.org. This research also identified other cis-4-alkenoic acids, such as cis-4-decenoic acid (4%) and cis-4-dodecenoic acid (47%) researchgate.netplantfadb.org. While other Lauraceae species examined contained only traces of unsaturated C10-C14 acids, their major fatty acids were capric and lauric acids, along with varying amounts of unsaturated C18 acids nih.gov.
Identification in Other Plant Lipids
Beyond the Lauraceae family, 4-tetradecenoic acid has been noted in broader analyses of plant lipids. While specific high concentrations in non-Lauraceae plant lipids are not extensively documented in the provided search results, the general fatty acid composition of various plant oils typically includes saturated fatty acids like palmitic and stearic acids, and monounsaturated fatty acids such as oleic acid. Polyunsaturated fatty acids like linoleic and α-linolenic acids are also common mdpi.com. The presence of this compound in these broader plant lipid profiles is generally reported as a minor component or trace amount, with specific quantification data for this isomer in diverse non-Lauraceae plant lipids being limited in the retrieved information.
Presence in Microbial and Animal Systems
Detection in Specific Microorganism Lipid Profiles
The presence of this compound in microbial lipid profiles is not extensively detailed in the provided search results. Studies on bacterial lipid composition, such as those involving Helicobacter pylori, highlight the prevalence of tetradecanoic acid (C14:0) and methyleneoctadecanoic acid (19:0 cyclo) as major fatty acids nih.govasm.orgpsu.edu. While Helicobacter species can exhibit varied fatty acid profiles, including the presence of 3-hydroxy tetradecanoic acid in some species psu.edu, specific reports detailing the occurrence and quantification of this compound (Δ⁴-tetradecenoic acid) in bacterial or fungal lipid profiles were not prominently found.
Traces in Animal Lipid Fractions
Data Table: Occurrence of this compound in Biological Sources
| Source Type | Specific Source | This compound Content | Notes |
| Botanical Sources | Lindera umbellata seed oil | 5% | Identified as cis-4-tetradecenoic acid; part of a group of cis-4-alkenoic acids found in Lauraceae family seed oils researchgate.netplantfadb.org. |
| Botanical Sources | Other Lauraceae seed oils | Trace | Oils from other examined Lauraceae species contained only a trace of unsaturated C10-C14 acids nih.gov. |
| Botanical Sources | General Plant Lipids | Not specified | General plant lipid analyses often focus on major fatty acids; specific quantification of this compound in non-Lauraceae plants is not detailed in the provided results. |
| Microbial Systems | Helicobacter pylori | Not detected/specified | Major fatty acids include tetradecanoic acid (14:0) and methyleneoctadecanoic acid (19:0 cyclo); specific presence of this compound not reported nih.govasm.org. |
| Microbial Systems | Other Microorganisms | Not specified | Limited specific data on this compound in microbial lipid profiles in the provided search results. |
| Animal Systems | Animal Lipid Fractions | Not specified | Myristic acid (C14:0) and myristoleic acid (cis-9-tetradecenoic acid) are present; specific data for this compound (Δ⁴) in animal systems is not detailed. |
Biosynthetic Pathways and Enzymatic Transformations of 4 Tetradecenoic Acid
De Novo Fatty Acid Synthesis Mechanisms Relevant to C14 Unsaturated Acyl Chains
De novo fatty acid synthesis is the fundamental process by which cells build fatty acid chains from simple precursors, primarily acetyl-CoA. This pathway, carried out by the multi-enzyme complex fatty acid synthase (FAS), typically produces saturated fatty acids, with palmitic acid (C16:0) being a common end product. Myristic acid (C14:0) is also synthesized through this pathway, serving as a potential precursor for 4-tetradecenoic acid encyclopedia.pubaocs.orglibretexts.org. The process involves the sequential addition of two-carbon units derived from malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC), which is the rate-limiting enzyme in this pathway libretexts.orgthemedicalbiochemistrypage.org.
Stereospecific Desaturation and Elongation Processes
The introduction of unsaturation and the precise positioning of double bonds, such as the Δ4 position in this compound, are achieved through the action of desaturase enzymes. Elongation systems further modify fatty acid chain lengths.
Desaturases are enzymes that introduce double bonds into fatty acid acyl chains, converting saturated fatty acids into monounsaturated fatty acids (MUFAs) and polyunsaturated fatty acids (PUFAs) mdpi.comwikipedia.orgscialert.netmdpi.comebi.ac.uk. These enzymes are classified based on the position of the double bond they introduce, counted from either the carboxyl end (Δ-desaturases) or the methyl end (ω-desaturases) wikipedia.orgmdpi.com. Δ4 desaturases specifically catalyze the addition of a double bond at the fourth carbon-carbon bond from the carboxylic acid end of a fatty acid mdpi.com. While specific enzymes directly synthesizing this compound are not extensively detailed in the provided literature, the general mechanism of Δ4 desaturation is known to be involved in the synthesis of certain PUFAs, such as docosahexaenoic acid (DHA) mdpi.comnih.gov. It is plausible that a Δ4 desaturase acts on a C14 precursor to introduce the double bond at the specified position.
Fatty acid elongases are enzymes that extend the carbon chain length of fatty acids by adding two-carbon units, typically derived from malonyl-CoA aocs.orgwikipedia.orgresearchgate.netnih.govimrpress.com. These elongases are membrane-bound enzymes, primarily located in the endoplasmic reticulum, and function in a four-step reaction cycle: condensation, reduction, dehydration, and a final reduction encyclopedia.pubimrpress.commdpi.com. Different elongase isoforms exhibit specific substrate preferences for chain length and degree of unsaturation researchgate.netnih.govspringermedizin.de. For instance, some elongases are involved in the elongation of saturated and monounsaturated fatty acids, while others specialize in polyunsaturated fatty acids researchgate.netnih.gov. Elongase systems are crucial for producing longer-chain fatty acids, including those that may serve as precursors or products in the synthesis of C14 unsaturated fatty acids.
Metabolic Flux and Precursor Integration
Fatty acids, including this compound, serve as essential building blocks for a wide range of cellular lipids. They are activated to their CoA esters, which then become substrates for esterification into more complex lipid structures such as phospholipids (B1166683), triglycerides, and sterol esters imrpress.comwikipedia.org. These complex lipids are integral components of cell membranes and serve as energy storage molecules wikipedia.orgnih.gov.
Glycolipids are a class of complex lipids characterized by the presence of a carbohydrate moiety covalently linked to a lipid component, which typically includes fatty acids byjus.comlibretexts.orgwikipedia.orgavantiresearch.com. These molecules are crucial for cell membrane structure, cell-cell recognition, and signaling pathways byjus.comwikipedia.orgavantiresearch.com. Fatty acids, including saturated and monounsaturated forms, are esterified to the lipid backbone of glycolipids libretexts.orgdhingcollegeonline.co.in. While specific examples of glycolipids containing this compound are not explicitly detailed in the provided search results, it is understood that various fatty acids are incorporated into the ceramide or glycerol (B35011) backbone of glycosphingolipids and glyceroglycolipids libretexts.orgdhingcollegeonline.co.in.
Synthetic Strategies for 4 Tetradecenoic Acid and Its Analogs
Chemoenzymatic Synthesis of Stereospecific Isomers
Chemoenzymatic synthesis provides a powerful tool for the production of stereospecific isomers of 4-tetradecenoic acid by combining the selectivity of enzymatic reactions with the versatility of chemical synthesis. Lipases are particularly useful in these approaches for the kinetic resolution of racemic mixtures, allowing for the isolation of specific enantiomers.
A notable example of this strategy involves the use of immobilized porcine pancreatic lipase (B570770) (PPL) for the kinetic resolution of racemic alcohols, which are key intermediates in the synthesis of chiral fatty acids. nih.govacs.org This enzymatic resolution separates enantiomers by selectively catalyzing the acylation of one enantiomer, leaving the other unreacted. The separated enantiomers can then be chemically converted to the desired stereospecific isomers of this compound. For instance, the enantiomerically pure alcohols can be transformed into the final acids through a sequence of well-established chemical reactions. nih.govacs.org The efficiency of lipase-catalyzed reactions can be influenced by factors such as the choice of solvent, temperature, and the nature of the acyl donor.
The stereospecificity of enzymatic reactions is also crucial in understanding and mimicking biosynthetic pathways. For example, studies on the enzymatic 1,4-dehydrogenation of (Z)-11-tetradecenoic acid have provided insights into the stereochemical course of desaturase enzymes, which could be harnessed for the synthesis of specific isomers of unsaturated fatty acids. nih.govacs.org
Key Enzymes and Their Roles in Chemoenzymatic Synthesis:
| Enzyme | Role | Example Application |
| Porcine Pancreatic Lipase (PPL) | Kinetic resolution of racemic alcohols | Synthesis of chiral precursors for stereospecific fatty acids nih.govacs.org |
| Candida antarctica Lipase B (CALB) | Catalyzes selective acylation/esterification | Synthesis of unsaturated N-acylethanolamines researchgate.net |
| Desaturases | Introduction of double bonds with specific stereochemistry | Potential for stereospecific synthesis of unsaturated fatty acids |
Chemical Synthesis Methodologies
Chemical synthesis offers a versatile and well-established platform for the production of this compound and its derivatives. These methodologies can be broadly categorized into total synthesis approaches to construct the carbon skeleton and derivatization routes to modify the carboxylic acid functionality.
The total synthesis of Δ4-unsaturated fatty acids like this compound primarily relies on carbon-carbon bond-forming reactions that establish the double bond at the desired position with controlled stereochemistry. The Wittig reaction and olefin metathesis are two of the most powerful and widely used methods in this context.
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. masterorganicchemistry.comorganic-chemistry.orgthermofisher.comnih.govlibretexts.org For the synthesis of (Z)-4-tetradecenoic acid, a suitable phosphonium (B103445) salt would be prepared and deprotonated to form the ylide, which is then reacted with an appropriate aldehyde. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions, with unstabilized ylides generally favoring the formation of (Z)-alkenes. organic-chemistry.org A synthetic strategy for a related compound, (Z)-13-methyl-8-tetradecenoic acid, utilized an acetylide coupling approach followed by a Lindlar hydrogenation to achieve 100% Z-stereoselectivity for the double bond, a strategy that could be adapted for this compound synthesis. nih.gov
Olefin metathesis , particularly cross-metathesis, has emerged as a highly efficient method for the formation of carbon-carbon double bonds. This reaction, often catalyzed by ruthenium-based catalysts (e.g., Grubbs catalysts), involves the exchange of substituents between two alkenes. To synthesize this compound, a cross-metathesis reaction could be envisioned between a terminal alkene and an α,β-unsaturated ester, followed by hydrolysis of the ester. The stereoselectivity of the resulting double bond can be influenced by the choice of catalyst and reaction conditions.
A general synthetic scheme for a Δ4-unsaturated fatty acid using the Wittig reaction is outlined below:
Retrosynthetic Analysis: The target molecule, this compound, can be disconnected at the C4-C5 double bond. This leads to two key synthons: a C4 phosphonium ylide and a C10 aldehyde.
Forward Synthesis:
Preparation of the Phosphonium Salt: 4-Bromobutanoic acid is esterified and then reacted with triphenylphosphine (B44618) to yield the corresponding phosphonium salt.
Preparation of the Aldehyde: Decan-1-ol is oxidized to decanal.
Wittig Reaction: The phosphonium salt is treated with a strong base to generate the ylide, which then reacts with decanal. For a (Z)-selective reaction, non-stabilized ylide conditions are typically employed.
Hydrolysis: The resulting unsaturated ester is hydrolyzed to afford (Z)-4-tetradecenoic acid.
The carboxylic acid group of this compound provides a versatile handle for the synthesis of various derivatives, including esters, amides, and oxa-derivatives.
Esters are commonly prepared through Fischer esterification, where the fatty acid is reacted with an alcohol in the presence of an acid catalyst. Alternatively, the fatty acid can be converted to a more reactive acyl chloride or anhydride, which then readily reacts with an alcohol. Methyl esters are often synthesized for analytical purposes, such as gas chromatography.
Amides can be synthesized by the direct condensation of this compound with an amine, often facilitated by a coupling agent to activate the carboxylic acid. Another route involves the conversion of the fatty acid to its acyl chloride, followed by reaction with an amine. Lipase-catalyzed amidation offers a milder, biocatalytic alternative for the synthesis of fatty acid amides. researchgate.net For instance, Candida antarctica Lipase B has been used for the direct condensation between unsaturated fatty acids and ethanolamine (B43304) to produce N-acylethanolamines with high yields. researchgate.net
Oxa-derivatives of fatty acids, where a methylene (B1212753) group in the carbon chain is replaced by an oxygen atom, are of interest for their modified physical and biological properties. The synthesis of an oxa-analog of this compound would involve the coupling of two smaller fragments, one containing the carboxylic acid moiety and the other the alkyl chain, linked by an ether bond. For example, a Williamson ether synthesis could be employed, where an alkoxide is reacted with an alkyl halide.
Representative Derivatization Reactions:
| Derivative | Synthetic Method | Reagents |
| Methyl Ester | Fischer Esterification | Methanol, H₂SO₄ (catalyst) |
| Amide | Acyl Chloride Method | SOCl₂, Amine |
| Oxa-derivative | Williamson Ether Synthesis | Alkoxide, Alkyl Halide |
Biotechnological Production and Engineering Approaches
Biotechnological methods, including microbial fermentation and genetic engineering, present sustainable and promising alternatives to chemical synthesis for the production of this compound and other valuable fatty acids.
Microbial fermentation utilizes the natural metabolic pathways of microorganisms to produce desired compounds. Certain bacteria, yeasts, and microalgae are known to produce a variety of fatty acids. While the natural production of this compound might be low or absent in many wild-type strains, fermentation conditions can be optimized to enhance the yield of specific unsaturated fatty acids. For example, the addition of unsaturated fatty acid precursors or the modulation of fermentation parameters such as temperature, pH, and nutrient composition can influence the fatty acid profile of the microorganism. mdpi.commdpi.com The addition of exogenous compatible solutes like glycine (B1666218) betaine (B1666868) has been shown to increase the yield of polyunsaturated fatty acids in the fermentation of Schizochytrium. google.com
Biocatalytic synthesis, employing isolated enzymes or whole-cell systems, can also be used for the production of this compound. nih.govillinois.edumdpi.com For instance, specific elongases and desaturases could be used in a cell-free system or in a whole-cell biotransformation process to convert a readily available precursor into this compound.
Genetic engineering offers the potential to precisely tailor the fatty acid profile of microorganisms and plants to favor the production of this compound. nih.govnih.govresearchgate.net This involves the manipulation of genes encoding enzymes in the fatty acid biosynthesis pathway.
In organisms like Escherichia coli, which has a well-characterized type II fatty acid synthase (FAS) system, the introduction of heterologous genes or the modification of endogenous gene expression can redirect metabolic flux towards the synthesis of specific fatty acids. nih.govnih.gov To produce this compound, a strategy could involve:
Introducing a specific thioesterase: A thioesterase with a preference for 14-carbon acyl-ACP substrates would terminate fatty acid elongation at the desired chain length.
Expressing a Δ4-desaturase: A desaturase enzyme that introduces a double bond at the C4 position of the 14-carbon fatty acid would then convert myristic acid to this compound.
Host strain modifications: Knocking out competing pathways, such as β-oxidation (the fatty acid degradation pathway), and overexpressing key enzymes in the fatty acid synthesis pathway can further enhance product yield. nih.gov
Similar strategies can be applied to oilseed crops, where the goal is to accumulate novel fatty acids in the seed oil. nih.gov The expression of appropriate desaturases and other modifying enzymes from various sources has been shown to successfully alter the fatty acid composition of transgenic plants. nih.govoup.com
Potential Genetic Engineering Targets for this compound Production:
| Gene/Enzyme | Function | Engineering Strategy |
| Thioesterase (e.g., AtFatA) | Terminates fatty acid chain elongation | Overexpression of a C14-specific thioesterase |
| Δ4-Desaturase | Introduces a double bond at the C4 position | Heterologous expression of a Δ4-desaturase gene |
| Acetyl-CoA Carboxylase (ACC) | Commits carbon to fatty acid synthesis | Overexpression to increase precursor supply |
| β-ketoacyl-ACP synthase (KAS) | Catalyzes chain elongation | Modulation to control chain length |
| FadD/FadE | Involved in β-oxidation | Knockout to prevent product degradation |
Molecular and Cellular Investigations of 4 Tetradecenoic Acid S Biological Activities
Impact on Cellular Membranes and Lipid Bilayers
Influence on Membrane Fluidity and Organization
Cellular membranes are dynamic structures whose fluidity is critical for numerous cellular functions, including transport, signaling, and enzyme activity. The composition of fatty acids within the membrane phospholipids (B1166683) significantly impacts this fluidity. Unsaturated fatty acids, characterized by the presence of double bonds, tend to increase membrane fluidity. This is attributed to the kinks introduced by the cis configuration of these double bonds, which disrupt the close packing of fatty acid chains, thereby lowering the membrane's phase transition temperature frontiersin.orgrestek.comfrontiersin.orgmdpi.comtandfonline.comresearchgate.netphysiology.org.
While direct studies specifically detailing the influence of 4-tetradecenoic acid on membrane fluidity in microorganisms are not extensively documented in the provided literature, the general principles governing fatty acid behavior in membranes are applicable. Tetradecanoic acid itself is a saturated fatty acid. However, the presence of a double bond, as in tetradecenoic acid isomers, would confer properties that enhance membrane fluidity compared to its saturated counterpart. Microorganisms often adapt their membrane lipid composition by increasing the proportion of unsaturated fatty acids to maintain membrane fluidity under varying environmental conditions, such as low temperatures frontiersin.orgrestek.comfrontiersin.orgmdpi.com. The specific position of the double bond, as in the case of this compound, could subtly modulate these effects on membrane packing and fluidity.
Role in Inter-species Chemical Communication
Chemical communication is a fundamental process across the living world, enabling organisms to interact through the exchange of molecular signals. Pheromones, a class of semiochemicals, are specifically involved in intraspecies communication, mediating behaviors such as mating, alarm, or aggregation mdpi.combiorxiv.org. While the primary focus of pheromones is intraspecies signaling, broader chemical cues can also influence inter-species interactions.
Fatty acids, including tetradecanoic acid (myristic acid), have been identified as significant components in various biological secretions, such as human sweat and lizard glandular secretions biorxiv.orglacertilia.de. These fatty acids are speculated to carry olfactory information and may function as pheromones or contribute to chemical signaling that influences social and behavioral responses biorxiv.orglacertilia.de. Although specific research identifying this compound as a direct inter-species communication signal is limited in the reviewed literature, its presence as a fatty acid suggests a potential role in such signaling pathways, either independently or as part of a complex blend of chemical cues.
Involvement in Pheromone Biosynthesis Pathways
In many insect species, particularly moths, sex pheromones are crucial for mate attraction. The biosynthesis of these pheromones involves intricate enzymatic pathways that modify fatty acid precursors. These modifications typically include desaturation (introducing double bonds), chain shortening, reduction, and acetylation d-nb.infoiastate.eduacs.orgbucek-lab.org.
Tetradecanoic acid serves as a substrate in the biosynthesis of sex pheromones in several moth species. For instance, in the European grapevine moth (Lobesia botrana), tetradecanoic acid undergoes Δ11 desaturation to yield (Z)-11-tetradecenoic acid. This intermediate is subsequently chain-shortened to (Z)-9-dodecenoic acid, which is a precursor for the major sex pheromone component, (E,Z)-7,9-dodecadienyl acetate (B1210297) d-nb.inforesearchgate.net. Similarly, in Spodoptera littoralis, (Z)-11-tetradecenoic acid, derived from tetradecanoic acid, is enzymatically converted into (E,E)-10,12-tetradecadienoic acid, a component in pheromone synthesis acs.org. While these studies highlight the role of tetradecanoic acid and its unsaturated derivatives in pheromone biosynthesis, the specific involvement of the this compound isomer in these pathways has not been explicitly detailed in the provided literature.
Mechanistic Studies of Biological Effects in Model Systems
Research into the biological effects of fatty acids and their derivatives often employs model systems to elucidate mechanisms of action. These studies span various domains, including antimicrobial activity, cellular processes, and virulence modulation.
Investigations in Microbial Growth and Virulence
Fatty acids and their derivatives have demonstrated significant activity against various microorganisms, including fungi, bacteria, viruses, and parasites.
Antifungal Mechanisms: Myristic acid (tetradecanoic acid) and its derivatives are recognized for their antifungal properties researchgate.netresearchgate.nettandfonline.com. A primary mechanism of action for these compounds involves targeting the fungal cell membrane. They can disrupt membrane integrity by increasing membrane fluidity, leading to the leakage of essential intracellular components and ultimately cell death tandfonline.comresearchgate.net.
Specific tetradecanoic acid derivatives have shown notable antifungal activity:
2-bromo tetradecanoic acid: Exhibits potent antifungal activity against Saccharomyces cerevisiae (MIC = 10 μM), Candida albicans (MIC = 39 μM), Cryptococcus neoformans (MIC = 20 μM), and Aspergillus niger (MIC < 42 μM) researchgate.nettandfonline.com.
4-oxa tetradecanoic acid: Demonstrates activity against Cryptococcus neoformans (MIC = 30 μM) and moderate effectiveness against Saccharomyces cerevisiae (MIC = 50 μM) researchgate.nettandfonline.com.
While direct studies on the antifungal mechanisms of this compound are limited, its structural similarity to other active tetradecenoic acid derivatives suggests a potential to interact with microbial membranes.
Antiviral Mechanisms: Tetradecanoic acid (myristic acid) has been reported to possess antiviral properties researchgate.net. Research into fatty acids' antiviral potential has included investigations against coronaviruses biorxiv.org. For example, palmitic acid (hexadecanoic acid) has demonstrated antiviral activity in zebrafish by inhibiting autophagic flux, a cellular process implicated in viral replication researchgate.net. The specific antiviral mechanisms of this compound are not detailed in the provided literature, but its role as a fatty acid suggests potential interactions with viral envelopes or host cell processes involved in viral entry and replication.
Antiparasitic Mechanisms: Myristic acid (tetradecanoic acid) has also been associated with antiparasitic activity researchgate.net. Furthermore, specific derivatives have shown efficacy against protozoa. For instance, 11-oxatetradecanoic acid has been shown to inhibit Trypanosomes researchgate.nettandfonline.com. The precise antiparasitic mechanisms of this compound remain to be elucidated, but potential targets could include parasite membranes or metabolic pathways essential for their survival.
Effects on Cellular Processes in Non-Human Cell Lines
Beyond microbial targets, fatty acids and their derivatives can influence cellular processes in various model systems, including non-human cell lines, with implications for understanding disease mechanisms and potential therapeutic interventions.
Apoptosis Induction: Certain fatty acid derivatives have demonstrated cytotoxic effects through the induction of apoptosis in cancer cell lines ontosight.aigoogle.comnih.govresearchgate.net. For example, 13-methyltetradecanoic acid has been shown to induce apoptosis in human bladder cancer cells and inhibit tumor growth in vivo, suggesting a role in programmed cell death pathways google.comnih.govresearchgate.net. While direct evidence for this compound inducing apoptosis in non-human cell lines is not presented, its structural relation to these cytotoxic fatty acids suggests a potential area for future investigation.
Metabolic Interference: Fatty acid derivatives can interfere with cellular metabolism, particularly in cancer cells, by disrupting signaling pathways or inhibiting key metabolic enzymes researchgate.netontosight.ai. For instance, some fatty acids have been found to inhibit fatty acid biosynthesis, a critical process for cellular growth and proliferation researchgate.net. Investigations into the metabolic interference caused by this compound in non-human cell lines would require specific studies to confirm such effects.
Data Tables
Advanced Analytical Methodologies for 4 Tetradecenoic Acid Characterization
Quantitative Analysis and Lipidomic Profiling
Quantitative analysis of fatty acids involves a suite of sophisticated techniques designed to isolate, identify, and measure these compounds with high sensitivity and specificity. Lipidomic profiling, in particular, aims to provide a comprehensive overview of all lipid species within a biological system, with fatty acids forming a fundamental component of this analysis.
Isotope Dilution Mass Spectrometry for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for accurate and precise quantification of analytes in complex samples. The principle involves the addition of a known amount of an isotopically labeled analogue of the target analyte (e.g., deuterium-labeled) to the sample prior to extraction and analysis. This labeled standard behaves chemically and physically almost identically to the native analyte throughout the analytical process, including extraction, derivatization, and ionization in the mass spectrometer. By measuring the ratio of the native analyte's signal to the labeled standard's signal, quantitative results can be obtained that are largely independent of sample losses during preparation, matrix effects, and variations in instrument response escholarship.orgnih.govnih.govpsu.edu.
For fatty acids, IDMS, often coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), offers exceptional accuracy. Methods utilizing isotope-labeled internal standards have been developed for the accurate quantification of numerous fatty acids, including those with specific positional or geometric isomers escholarship.orgnih.govresearchgate.net. For instance, an improved stable isotope dilution-GC-MS method has been described for the quantification of 3-hydroxy-fatty acids in serum and plasma, employing stable isotope-labeled calibrators to ensure precision psu.edu. While specific studies detailing IDMS for 4-Tetradecenoic acid are not extensively cited, the general application of IDMS to fatty acid analysis provides a robust framework for its precise measurement escholarship.orgnih.govresearchgate.net.
Development of Standardized Reference Methods
The development and validation of standardized reference methods are paramount for ensuring the reliability, reproducibility, and comparability of fatty acid analyses across different laboratories and studies. A validated method typically undergoes rigorous assessment of parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ) mdpi.comscirp.orgresearchgate.netlmaleidykla.ltmdpi.com.
Linearity: Assesses the method's ability to produce results that are directly proportional to the analyte concentration over a defined range. For example, linearity with a coefficient of determination (R²) greater than 0.9990 has been reported for the quantitative analysis of various components in biological samples mdpi.com, and R² values exceeding 0.9994 for free fatty acids lmaleidykla.lt.
Precision: Evaluates the agreement between independent measurements obtained under stipulated conditions. This includes repeatability (intra-day precision) and intermediate precision (between-day or between-analyst precision), often expressed as relative standard deviation (RSD). Precision values for fatty acid analysis have been reported as low as 1.18–2.94% for repeatability and 2.00–3.89% for intermediate precision mdpi.com.
Accuracy: Assesses how close the measured value is to the true value, often determined through recovery studies using spiked samples or analysis of certified reference materials. Recovery values typically range from 96.79% to 103.13% in validated methods mdpi.com.
Limits of Detection (LOD) and Quantification (LOQ): These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For specific fatty acids like C14:0 (myristic acid), LODs of 0.12% and LOQs of 0.4% have been reported scirp.org.
The availability of certified reference materials (CRMs) and analytical standards, including isotopically labeled compounds, is also critical for method development and ongoing quality control lgcstandards.comsigmaaldrich.com. Standards for tetradecanoic acid and its labeled isotopes are commercially available, facilitating method validation and calibration lgcstandards.comsigmaaldrich.com. Established protocols, such as the AOAC method 996.06, have been validated for fatty acid determination in various matrices scirp.org.
Application in Complex Biological Samples
The analytical methodologies developed for fatty acid quantification are widely applied to a diverse array of complex biological samples. These include human biofluids such as plasma, serum, and urine, as well as cellular extracts, tissue samples, animal intestinal content, and seed oils escholarship.orgnih.govpsu.eduresearchgate.netmdpi.comscirp.orgnih.govsciopen.comcapes.gov.brthegoodscentscompany.comresearchgate.netresearchgate.netscielo.org.zaacs.org.
Lipidomic profiling techniques, often employing GC-MS or LC-MS, enable the comprehensive analysis of fatty acid profiles in these matrices. For instance, rapid GC-FID/MS methods have been developed for the simultaneous quantification of up to 50 fatty acids in multiple biological matrices, including human plasma and tissues, within minutes nih.govsciopen.com. These methods facilitate high-throughput analysis essential for large-scale studies. GC-MS is a common technique for analyzing free fatty acids (FFAs) and esterified fatty acids in biological materials, with methods often involving lipid extraction, derivatization (e.g., methylation), and subsequent chromatographic separation and mass spectrometric detection escholarship.orgnih.govmdpi.comresearchgate.netcnr.ittandfonline.com.
Applications range from determining fatty acid composition in microalgae biomass scirp.org and rat fat researchgate.net to analyzing fatty acids in human plasma and blood lipids for metabolic insights researchgate.netresearchgate.net. The analysis of seed oils also benefits from these advanced techniques, allowing for the identification and quantification of specific fatty acids, including unsaturated variants capes.gov.brresearchgate.net. The precision offered by IDMS and the robustness of validated GC-MS and LC-MS methods are crucial for generating reliable lipidomic data from these complex biological sources.
Data Table: Performance Characteristics of Fatty Acid Analytical Methods
| Method Parameter | Value | Matrix/Context | Reference |
| Linearity (R²) | > 0.994 | Fatty acid methyl esters (FAMEs) | sciopen.com |
| 0.9994 | Octadecanoic acid in soap samples | lmaleidykla.lt | |
| > 0.9990 | Six main components in YPG | mdpi.com | |
| Precision (RSD) | Satisfactory (inter-day and intra-day) | FAMEs | sciopen.com |
| 1.9% - 2.7% (spiked algae powder) | C14:0, C16:0, C18:0, C22:6 in algae powder | scirp.org | |
| 9.8% - 11.5% (defatted algae powder) | C14:0, C16:0, C18:0, C22:6 in algae powder | scirp.org | |
| 1.18% - 2.94% (repeatability) | Six main components in YPG | mdpi.com | |
| 2.00% - 3.89% (intermediate precision) | Six main components in YPG | mdpi.com | |
| Limit of Detection (LOD) | 0.12% | C14:0 in algae biomass | scirp.org |
| 2.5 μg/ml | FFAs in soap samples | lmaleidykla.lt | |
| 0.38–2.13 μg/mL | Six main components in YPG | mdpi.com | |
| Limit of Quantification (LOQ) | 0.4% | C14:0 in algae biomass | scirp.org |
| 8 μg/ml | FFAs in soap samples | lmaleidykla.lt | |
| 1.14–6.47 μg/mL | Six main components in YPG | mdpi.com | |
| Accuracy (Recovery) | 96.79% - 103.13% | Six main components in YPG | mdpi.com |
Compound Names Mentioned:
this compound
Tetradecanoic acid (Myristic acid)
Myristic acid-1,2,3,4-13C4
Myristic acid-13C14
Myristic acid-1,2-13C2
Tetradecanoic acid-ethyl ester
Perfluoro-n-tetradecanoic acid (PFTreA)
cis-4-Tetradecenoic acid
(Z)-4-Tetradecenoic acid
trans-Tetra-dec-2-enoic acid
Myristoleic acid (9-tetradecenoic acid)
3-OH-tetradecanoic acid
Fatty acids (general)
Saturated fatty acids (SFA)
Monounsaturated fatty acids (MUFA)
Polyunsaturated fatty acids (PUFA)
Trans fatty acids (TFA)
Palmitic acid (C16:0)
Palmitoleic acid (9cis-16:1)
Hexadecanoic acid (C16:0)
Hexadecenoic acid (C16:1)
trans-9-hexadecenoic acid (palmitelaidic acid, C16:1n-7t)
Octadecanoic acid (C18:0)
Octadecenoic acid (C18:1)
cis-9-octadecenoic acid
trans-9-octadecenoic acid (elaidic acid, C18:1n-9t)
trans-11-octadecenoic acid (vaccenic acid, C18:1n-7t-)
9,12-Octadecadienoic acid
linoleic acid (LA) (C18:2)
linolelaidic acid (C18:2n-6t,9t)
α-linolenic acid (ALA) (C18:3)
arachidonic acid (20:4n-6)
Methyl arachidonate (B1239269)
eicosapentaenoic acid (EPA) (20:5n-3)
docosahexaenoic acid (DHA) (22:6n-3)
3-Hydroxy-Fatty Acids
3-OH-C6, 3-OH-C8, 3-OH-C10, 3-OH-C12, 3-OH-C14, 3-OH-C16
Oxylipins
Eicosanoids
Leukotriene B4 (LTB4)
Lipoxin A4 (LXA4)
Tsuzuic acid
Chlorogenic acid
Puerarin
3′-methoxypuerarin
Polydatin
Glycyrrhizic acid
Emodin
Steroids
Carotenoids
Acylglycerols
Free fatty acids (FFA)
Triglycerides (TG)
Diglycerides (DG)
Cholesterol-esters (CE)
Sphingolipids
Acylcarnitines
Ceramides
Fatty acid esters of hydroxyl-fatty acids (FAHFA)
Lysophosphatidylcholines (LPC)
Phosphatidylcholines (PC)
Lysophosphatidylethanolamines (LPE)
Phosphatidylethanolamines (PE)
Phosphatidylglycerol (PG)
Sphingomyelins (SM)
Emerging Research Frontiers and Potential Applications of 4 Tetradecenoic Acid
Biotechnological Applications in Sustainable Chemical Production
The global shift towards sustainable and renewable resources has spurred significant interest in microbial metabolic engineering for the production of valuable chemicals. Fatty acid derivatives are a key target in this field, with applications as biofuels, lubricants, and plastics. britannica.com While large-scale biotechnological production of 4-tetradecenoic acid specifically is still an emerging area, the foundational science for producing custom fatty acids is well-established.
Microbial platforms, particularly engineered strains of Escherichia coli and the oleaginous yeast Yarrowia lipolytica, serve as promising "cell factories." britannica.com These organisms can be genetically modified to utilize renewable feedstocks, such as glucose or glycerol (B35011), to synthesize specific fatty acids. britannica.comnih.gov By introducing and optimizing heterologous genes, researchers can control chain length and the position of double bonds, opening a viable pathway for the future production of this compound.
A compelling example of this approach is the successful engineering of the yeast Candida tropicalis to produce ω-hydroxytetradecanoic acid, a C14 fatty acid derivative. acs.orgnih.gov This monomer, produced via a fermentation process, serves as a direct precursor for bioplastic synthesis, demonstrating a tangible link between microbial fermentation and the creation of valuable, sustainable materials. acs.orgnih.gov This success provides a strong precedent for developing similar bioprocesses for this compound, enabling its use as a building block for a new generation of bio-based chemicals and polymers.
Role in Development of Biochemical Probes and Enzyme Modulators
The specific structure of this compound and its isomers makes them valuable tools for investigating cellular metabolism and enzyme function. Their interaction with acyl-CoA synthetases—enzymes crucial for fatty acid activation—has been a subject of detailed study.
Research using purified fatty acid activation proteins (Faaps) from Saccharomyces cerevisiae has revealed significant specificity among different isomers of tetradecenoic acid. For instance, the Faa1p and Faa2p enzymes can utilize trans-(E)this compound as a substrate, while the Faa4p enzyme shows no detectable activity with it. rsc.orgsemanticscholar.org Furthermore, trans-(E)2-tetradecenoic acid acts as an inhibitor of these enzymes, with a particularly potent effect on Faa2p, exhibiting an IC50 value of 2.6 µM. rsc.orgsemanticscholar.org This high degree of specificity suggests that isomers of tetradecenoic acid could be developed into selective modulators to probe the distinct physiological roles of different acyl-CoA synthetases. rsc.org
| Compound | Target Enzyme | Interaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Ethis compound | Faa1p, Faa2p | Substrate | Can be utilized by these enzymes. | rsc.orgsemanticscholar.org |
| Ethis compound | Faa4p | No Activity | No detectable acyl-CoA synthetase activity. | rsc.orgsemanticscholar.org |
| E2-Tetradecenoic acid | Faap Enzymes | Inhibitor | Acts as a general inhibitor. | rsc.orgsemanticscholar.org |
| E2-Tetradecenoic acid | Faa2p | Potent Inhibitor | Exhibits the greatest sensitivity (IC50 = 2.6 +/- 0.2 µM). | rsc.orgsemanticscholar.org |
Beyond enzyme modulation, fatty acids are being developed as biochemical probes. A powerful technique involves synthesizing fatty acid analogs containing "clickable" functional groups, such as azides. diva-portal.org These modified fatty acids can be metabolically incorporated into cells and onto target proteins. diva-portal.org Subsequent reaction with a reporter molecule, such as biotin, allows for the selective visualization and identification of proteins that have been modified by that specific fatty acid. diva-portal.org Given that myristoylation—the attachment of a C14 fatty acid—is a critical protein modification, developing a this compound-based probe could provide a novel tool for studying the dynamics of unsaturated fatty acylation in living cells. diva-portal.org
Exploration in Advanced Materials Science
The unique chemical structure of this compound—possessing both a reactive carboxylic acid group and a polymerizable double bond—makes it an attractive candidate monomer for the synthesis of novel polymers and advanced materials. Research into fatty-acid-based polymers is part of a broader effort to create sustainable alternatives to petroleum-based plastics. mdpi.com
A notable advancement in this area involves the synthesis of bioplastics from C14 fatty acid monomers. In one study, methyl ω-hydroxytetradecanoic acid, produced through a fermentation process, was polymerized via melt-condensation to create a polyester (B1180765) known as Poly(ω-hydroxytetradecanoate). acs.orgnih.gov Detailed analysis of this material revealed a direct correlation between its molecular weight and its mechanical properties. As the molecular weight increased, the bioplastic transitioned from a brittle material to a tough, ductile one with high tensile strength and elongation at break, demonstrating its potential as a high-performance bioplastic. acs.orgnih.gov
| Molecular Weight (Mw) | Material Behavior | Elongation at Break | True Tensile Strength | Reference |
|---|---|---|---|---|
| 53K | Brittle Fracture | Not Reported | Not Reported | acs.orgnih.gov |
| 53K - 78K | Brittle-to-Ductile Transition | Not Reported | Not Reported | acs.orgnih.gov |
| >78K | Tough / Strain-Hardening | ~700% | ~50 MPa | acs.orgnih.gov |
Other synthetic strategies include incorporating fatty acids as side chains on a polymer backbone. For example, myristic acid (the saturated C14 analog) has been attached to methacrylate (B99206) monomers, which were then polymerized using controlled techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. rsc.orgresearchgate.net This method allows for the creation of well-defined polymers where the fatty acid side chains can influence properties like crystallinity and thermal behavior. rsc.org The presence of the double bond in this compound offers an additional site for cross-linking or further modification, potentially leading to the development of novel thermosets, coatings, or lubricants. diva-portal.org
Q & A
Q. How do researchers reconcile contradictory findings on the metabolic effects of this compound across in vitro vs. in vivo models?
- Experimental Design : Use isotopic tracing (e.g., ¹³C-labeled this compound) to track metabolic flux in both systems. Compare tissue-specific uptake (e.g., liver vs. adipose) and dose-response relationships.
- Data Analysis : Apply mixed-effects models to account for clustered data (e.g., repeated measurements in animal cohorts) . Address interspecies variability by cross-referencing human cell line data with rodent studies .
Q. What mechanistic studies are required to elucidate the role of this compound in lipid signaling pathways?
- Methodology :
- Use siRNA knockdown or CRISPR-Cas9 gene editing to perturb putative targets (e.g., PPAR-γ, AMPK).
- Pair with lipidomics profiling to identify downstream metabolites.
- Validate findings using surface plasmon resonance (SPR) to measure binding affinities .
Q. How can researchers design robust dose-response experiments to assess this compound toxicity in primary cell cultures?
- Protocol :
- Pre-test cell viability assays (MTT, ATP luminescence) across a logarithmic concentration range.
- Include solvent controls (e.g., DMSO) and normalize data to untreated cells.
- Use Hill slope models to calculate IC₅₀ values and assess cooperative effects .
- Pitfalls : Batch-to-batch variability in primary cells may skew results. Standardize cell sourcing and passage numbers .
Q. What statistical approaches are recommended for analyzing time-series data in this compound exposure studies?
- Methods :
- Apply linear mixed models (LMMs) to handle longitudinal data with random effects (e.g., individual variations).
- Use false discovery rate (FDR) correction for multi-omics datasets (e.g., transcriptomics + metabolomics) .
Methodological Best Practices
Q. How should researchers address discrepancies in reported physicochemical properties of this compound (e.g., logP, solubility)?
- Strategy : Cross-validate values using computational tools (e.g., ACD/Labs Percepta) and experimental measurements (e.g., shake-flask method for logP). Compare with structurally analogous fatty acids to identify outliers .
- Documentation : Publish raw data (e.g., NMR spectra, chromatograms) as supplementary materials to enhance reproducibility .
Q. What are the criteria for selecting appropriate in silico models to predict this compound bioactivity?
- Guidelines :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
